molecular formula C20H22ClFN6O2 B8464174 Parsaclisib

Parsaclisib

Cat. No.: B8464174
M. Wt: 432.9 g/mol
InChI Key: ZQPDJCIXJHUERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parsaclisib is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parsaclisib involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate hydrazine derivatives with formamide or similar reagents.

    Introduction of the ethyl group: This step involves alkylation reactions using ethyl halides under basic conditions.

    Substitution reactions:

    Formation of the pyrrolidin-2-one ring: This is typically achieved through cyclization reactions involving amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethyl groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further explored for their biological activities.

Scientific Research Applications

Parsaclisib has been extensively studied for its potential as a kinase inhibitor, particularly targeting CDK2 (Cyclin-Dependent Kinase 2). This makes it a promising candidate for cancer therapy . Additionally, its derivatives have shown significant cytotoxic activities against various cancer cell lines .

Mechanism of Action

The compound exerts its effects primarily through inhibition of CDK2, a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of substituents in Parsaclisib enhances its binding affinity and specificity towards CDK2, making it a more potent inhibitor compared to its analogs .

Properties

Molecular Formula

C20H22ClFN6O2

Molecular Weight

432.9 g/mol

IUPAC Name

4-[3-[1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one

InChI

InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)

InChI Key

ZQPDJCIXJHUERQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of diastereoisomers from step 7 were each processed individually to the final products. A mixture of 4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one (0.36 g, 1.1 mmol) (from Step 7), 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.19 g, 1.3 mmol), cesium carbonate (0.54 g, 1.7 mmol) and potassium iodide (18 mg, 0.11 mmol) in N,N-dimethylformamide (7.4 mL) was heated at 100° C. for 4.5 h. The reaction mixture was poured into water (30 ml) and extracted with ethyl acetate (3×50 mL) to give a mixture of diastereoisomer ((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; and (R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one). The mixture of diastereoisomers were purified by preparative LCMS (XBridge C18 column, eluting with a gradient of acetonitrile/water containing 0.1% ammonium hydroxide, at flow rate of 60 mL/min) to give the desired products [from peak 1 were isolated peak A (compound 345) (0.13 g, 54%) and peak B (compound 346) (0.11 g, 46%); from peak 2 were isolated peak A (compound 347) (0.15 g, 63%) and peak B (compound 348) (0.14 g, 55%)]. Compound 346: 1H NMR (300 MHz, DMSO-d6) δ 8.12 (s, 1H), 7.82 (s, 1H), 7.52 (d, J=8.5 Hz, 1H), 7.30 (br s, 1H), 6.23 (q, J=7.0 Hz, 1H), 4.05-3.90 (m, 1H), 3.88-3.78 (m, 2H), 3.63-3.53 (m, 1H), 3.29-3.20 (m, 1H), 2.54 (s, 3H), 2.38-2.21 (m, 1H), 1.70 (d, J=7.1 Hz, 3H), 1.39 (t, J=6.9 Hz, 3H). LCMS for C20H23ClFN6O2 (M+H)+: m/z=433.2; Found: 433.1. Compound 347:
[Compound]
Name
final products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
18 mg
Type
reactant
Reaction Step Three
Quantity
7.4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

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